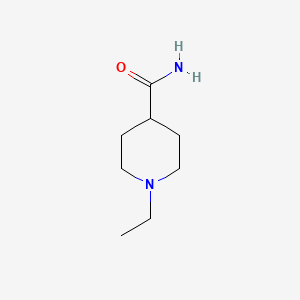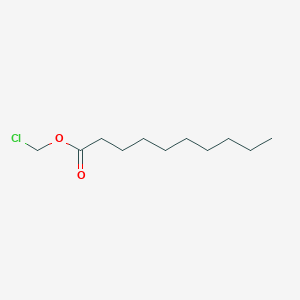
Décanoate de chlorométhyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chloromethyl decanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form liposomes that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
Target of Action
Chloromethyl decanoate is an ester that primarily targets cap-dependent endonucleases . These enzymes play a crucial role in the process of mRNA translation, which is essential for protein synthesis within cells .
Mode of Action
The compound interacts with its target by inhibiting the activity of cap-dependent endonucleases . This inhibition disrupts the normal process of mRNA translation, leading to changes in protein synthesis within the cell .
Biochemical Pathways
The primary biochemical pathway affected by chloromethyl decanoate is the mRNA translation pathway . By inhibiting cap-dependent endonucleases, the compound disrupts this pathway, leading to downstream effects on protein synthesis .
Result of Action
The inhibition of cap-dependent endonucleases by chloromethyl decanoate leads to a decrease in the proliferation of cells . It has been shown to inhibit the proliferation of cancer cells . Additionally, the compound also prevents the maturation of organs .
Analyse Biochimique
Biochemical Properties
Chloromethyl decanoate plays a significant role in biochemical reactions by inhibiting the proliferation of cells through the inhibition of cap-dependent endonuclease . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the proliferation of cancer cells and prevent the maturation of organs . The nature of these interactions involves the binding of chloromethyl decanoate to specific sites on the target biomolecules, leading to the inhibition of their activity.
Cellular Effects
Chloromethyl decanoate has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, chloromethyl decanoate has been shown to inhibit the proliferation of cancer cells, which suggests its potential use in cancer therapy . Additionally, it can impact cell signaling pathways by interacting with key proteins involved in these pathways, leading to altered gene expression and metabolic changes.
Molecular Mechanism
The molecular mechanism of action of chloromethyl decanoate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Chloromethyl decanoate binds to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions . This inhibition can lead to changes in gene expression, as the affected enzymes may play a role in regulating transcription factors and other gene regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloromethyl decanoate can change over time. The stability and degradation of the compound are important factors to consider. Chloromethyl decanoate has been shown to have long-term effects on cellular function, with its inhibitory effects on cell proliferation persisting over extended periods . In vitro and in vivo studies have demonstrated that the compound remains stable under certain conditions, allowing for prolonged observation of its effects.
Dosage Effects in Animal Models
The effects of chloromethyl decanoate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit cell proliferation . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. Threshold effects have been noted, where a certain dosage level is required to achieve the desired inhibitory effects without causing significant toxicity.
Metabolic Pathways
Chloromethyl decanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the levels of certain metabolites by inhibiting enzymes involved in their synthesis or degradation . This can lead to changes in the overall metabolic profile of cells and tissues, influencing their function and health.
Transport and Distribution
Within cells and tissues, chloromethyl decanoate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of chloromethyl decanoate are crucial for its activity, as they determine the concentration of the compound at its target sites.
Subcellular Localization
The subcellular localization of chloromethyl decanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The activity and function of chloromethyl decanoate can be affected by its localization, as it may interact with different biomolecules depending on its subcellular environment . Understanding the localization of chloromethyl decanoate is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloromethyl decanoate can be synthesized through the esterification of decanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, chloromethyl decanoate is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Chloromethyl decanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield decanoic acid and chloromethyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Yield substituted esters or ethers.
Hydrolysis: Produces decanoic acid and chloromethyl alcohol.
Oxidation: Results in carboxylic acids or aldehydes.
Comparaison Avec Des Composés Similaires
Chloromethyl acetate: Used in organic synthesis and as a reagent in the preparation of other chemicals.
Chloromethyl benzoate: Employed in the synthesis of pharmaceuticals and as an intermediate in chemical reactions.
Uniqueness: Chloromethyl decanoate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in the formation of liposomes and other applications where hydrophobic interactions are important.
Propriétés
IUPAC Name |
chloromethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAJBSZQOZOHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341362 | |
| Record name | Chloromethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67317-62-8 | |
| Record name | Chloromethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
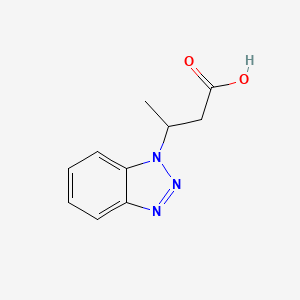
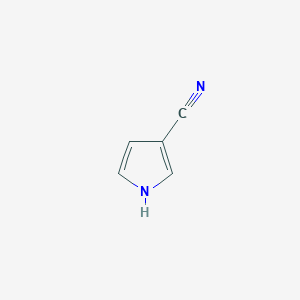
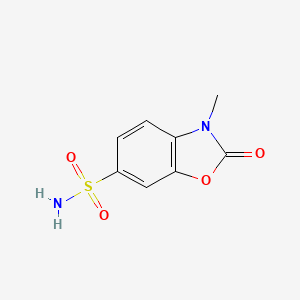
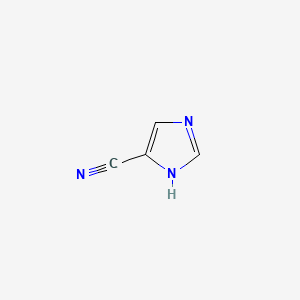
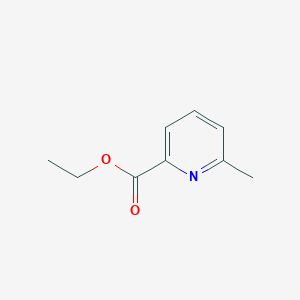
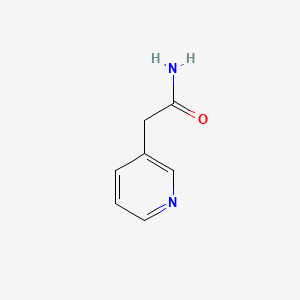
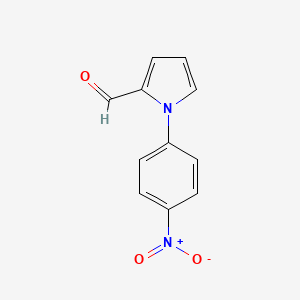
![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)
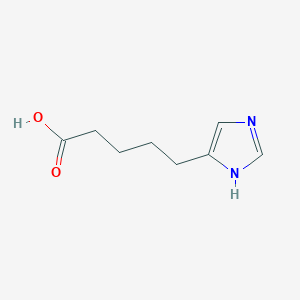
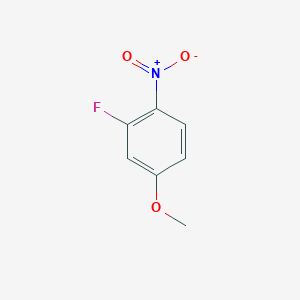
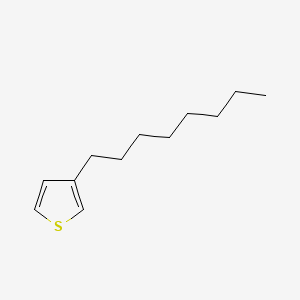

![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)
